6-Aminohexan-2-one
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Overview
Description
6-Aminohexan-2-one is an organic compound with the molecular formula C6H13NO It is a derivative of hexanone, where an amino group is attached to the sixth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Aminohexan-2-one can be synthesized through several methods. One common method involves the reaction of 1,6-hexanediol with ammonia and hydrogen in the presence of a catalyst such as calcium carbonate. The reaction is carried out at elevated temperatures (270-290°C) and high pressures (150-180 MPa) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain the necessary reaction conditions. The use of catalysts like calcium carbonate ensures high purity and yield of the final product, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Aminohexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexanoic acid or hexanone derivatives.
Reduction: Formation of hexanol derivatives.
Substitution: Formation of N-substituted hexan-2-one derivatives.
Scientific Research Applications
6-Aminohexan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-aminohexan-2-one involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. This interaction can inhibit or activate enzymatic activity, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexan-1-ol: Similar in structure but with a hydroxyl group instead of a ketone group.
6-Aminohexanoic acid: Contains a carboxylic acid group instead of a ketone group.
Caprolactam: A cyclic amide derivative of 6-aminohexanoic acid.
Uniqueness
6-Aminohexan-2-one is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .
Biological Activity
Overview
6-Aminohexan-2-one, with the molecular formula C6H13NO, is an organic compound that plays a significant role in various biological and chemical applications. Its structure features both an amino group and a ketone, allowing it to participate in diverse chemical reactions and biological interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
Property | Value |
---|---|
CAS Number | 26342-06-3 |
Molecular Weight | 115.17 g/mol |
IUPAC Name | This compound |
InChI Key | HDLUVUAAPJKOBQ-UHFFFAOYSA-N |
This compound interacts with proteins and enzymes through its amino group, forming hydrogen bonds and ionic interactions that can either inhibit or activate enzymatic activity. This dual functionality is crucial for its role in biochemical processes, particularly in enzyme mechanisms and protein interactions.
Interaction with Enzymes
The compound has been noted for its ability to stabilize enzyme complexes, which is essential for studying enzyme mechanisms. For instance, it can influence the fibrinolytic system by mimicking lysine residues that bind to plasminogen and plasmin, thus affecting clot dissolution processes .
Biological Applications
- Enzyme Mechanisms : this compound is utilized in research to investigate enzyme mechanisms due to its ability to form stable complexes with various proteins.
- Drug Development : Ongoing studies are exploring its potential as a building block for synthesizing antiviral and anticancer agents.
- Industrial Uses : The compound is also used in the production of polymers and resins, contributing to the mechanical properties and stability of final products.
Case Studies
Several studies have demonstrated the biological effects of this compound and its derivatives:
- Antifibrinolytic Activity : Research indicates that derivatives of this compound exhibit significant antifibrinolytic activity, with IC50 values indicating their potency in inhibiting fibrin degradation processes .
Compound | Antifibrinolytic Activity IC50 (mM) |
---|---|
EACA | 0.2 |
H-EACA-NLeu-OH | <0.02 |
HCl × H-EACA-Leu-OH | 0.08 |
- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7, indicating potential for therapeutic applications .
Synthesis Methods
This compound can be synthesized through several methods:
- Catalytic Reaction : A common method involves reacting 1,6-hexanediol with ammonia in the presence of calcium carbonate at high temperatures (270-290°C) and pressures (150-180 MPa) to yield the compound.
Properties
CAS No. |
26342-06-3 |
---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
6-aminohexan-2-one |
InChI |
InChI=1S/C6H13NO/c1-6(8)4-2-3-5-7/h2-5,7H2,1H3 |
InChI Key |
HDLUVUAAPJKOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCN |
Origin of Product |
United States |
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